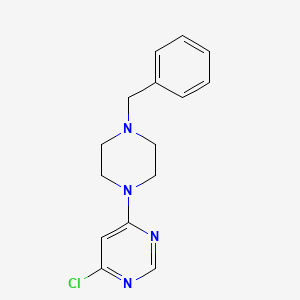

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine

Overview

Description

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzylpiperazine moiety and a chlorine atom. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as NSI-189, is the hippocampus, a key area of the brain involved in memory and emotional regulation . The compound is known for its potential as a neurogenic and nootropic agent .

Mode of Action

This compound is believed to stimulate neurogenesis, specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . As a nootropic, this compound is thought to enhance cognitive functions, aiding in memory, learning, and overall mental clarity .

Biochemical Pathways

The compound’s mode of action primarily centers on its potential to stimulate neurogenesis, particularly in the hippocampus . By promoting the growth of new neurons in the hippocampus, this compound addresses the brain changes associated with depression .

Pharmacokinetics

It is known that the compound has a good log p value (308), indicating its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cognition and mental alertness, improved memory and learning capabilities, and promotion of emotional well-being . It has also shown potential as a treatment for major depressive disorder .

Action Environment

Like other pharmaceutical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions essential for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the cytopathic effect (CPE) in Zika virus-infected cells, reducing viral replication and protein expression . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, docking studies have shown that this compound can bind to the active sites of certain enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that at lower doses, the compound exhibits therapeutic effects, such as antiviral activity and modulation of neurotransmitter systems . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the oxidative phosphorylation pathway, thereby influencing ATP production and overall cellular energy levels . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . Its distribution within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

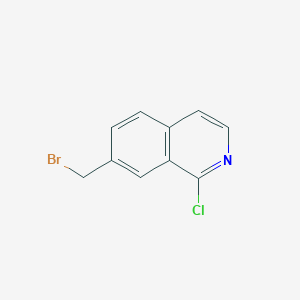

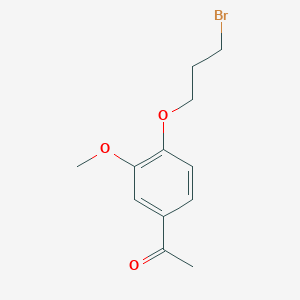

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution with Benzylpiperazine: The benzylpiperazine moiety is introduced via nucleophilic substitution reactions. This step often involves the use of benzylpiperazine and a suitable leaving group on the pyrimidine ring, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

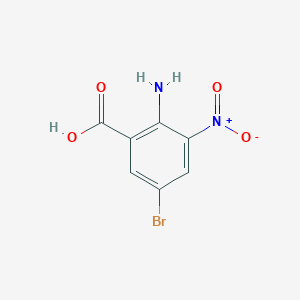

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.

Oxidation Products: Oxidized derivatives of the piperazine moiety.

Reduction Products: Reduced forms of the benzylpiperazine moiety.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antimicrobial and antiviral agent.

Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

4-(4-Methylpiperazin-1-yl)-6-chloropyrimidine: Similar structure but with a methyl group instead of a benzyl group.

4-(4-Benzylpiperazin-1-yl)-2-chloropyrimidine: Chlorine atom at a different position on the pyrimidine ring.

4-(4-Benzylpiperazin-1-yl)-6-fluoropyrimidine: Fluorine atom instead of chlorine.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is unique due to the specific combination of the benzylpiperazine moiety and the chlorine-substituted pyrimidine ring. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVNFKBSHXUAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595674 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-14-2 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

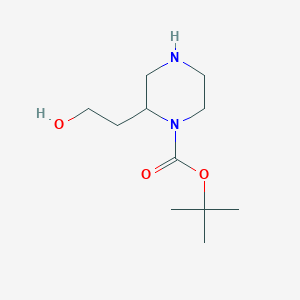

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)